(E)-Tamoxifen citrate

Estrogen receptor pharmacology Selective estrogen receptor modulator Tamoxifen impurity profiling

Ensure regulatory compliance in tamoxifen citrate API release testing with isomerically pure (E)-Tamoxifen citrate (CAS 76487-65-5). Required by USP monograph for E-isomer limit test (≤0.3%), this certified reference standard enables HPLC system suitability per pharmacopoeial specifications. Substituting Z-tamoxifen or other SERMs invalidates method specificity and regulatory compliance. Essential for ANDA/NDA analytical method validation per ICH Q2(R1), stability-indicating method development, and photodegradation product identification.

Molecular Formula C32H37NO8
Molecular Weight 563.6 g/mol
CAS No. 76487-65-5
Cat. No. B13643797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Tamoxifen citrate
CAS76487-65-5
Molecular FormulaC32H37NO8
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
InChIKeyFQZYTYWMLGAPFJ-BTKVJIOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Tamoxifen Citrate: Stereochemically Defined Reference Standard for SERM Analytical Development and Quality Control


(E)-Tamoxifen citrate (CAS 76487-65-5) is the geometrically defined E (cis) isomer of the triphenylethylene selective estrogen receptor modulator (SERM) tamoxifen, formulated as the citrate salt [1]. While the clinically administered drug substance tamoxifen citrate (CAS 54965-24-1) is the Z (trans) isomer, the E-isomer is recognized as a critical process-related impurity and a distinct pharmacological entity with weak estrogen agonist activity rather than the antiestrogenic activity characteristic of the Z-isomer [2]. The E-isomer is employed primarily as an analytical reference standard for impurity profiling, chromatographic method validation, and pharmacopoeial compliance testing in pharmaceutical quality control of tamoxifen drug substance and finished dosage forms [3].

(E)-Tamoxifen Citrate Cannot Be Interchanged with Z-Tamoxifen Citrate or Other SERM Analogs Without Compromising Analytical or Pharmacological Integrity


The Z (trans) and E (cis) isomers of tamoxifen are not interchangeable in any research or industrial context due to a fundamental divergence in estrogen receptor (ER) pharmacology: the Z-isomer functions as an antiestrogen in breast tissue, whereas the E-isomer acts as a weak estrogen agonist [1]. This dichotomy is reflected in a greater than 100-fold difference in binding affinity for ERs between the two isomers [2]. Furthermore, USP compendial standards mandate that the E-isomer content in pharmaceutical-grade Z-tamoxifen citrate must not exceed 0.3%, establishing the E-isomer as a critical impurity that must be individually resolved and quantified [3]. Solubility differences between tamoxifen free base (24 µg/mL) and the citrate salt (329 µg/mL) further compound the complexity, meaning formulation behavior cannot be extrapolated across salt forms [4]. Consequently, any procurement decision that substitutes a bulk Z-tamoxifen citrate product or another SERM such as toremifene for the E-isomer reference standard will invalidate analytical method specificity and regulatory compliance.

(E)-Tamoxifen Citrate: Quantified Differential Evidence Against Comparators and Alternatives


E-Isomer vs. Z-Isomer: Relative Binding Affinity for Estrogen Receptor Determines Pharmacological Classification

The E (cis) and Z (trans) isomers of tamoxifen exhibit profoundly different estrogen receptor (ER) binding affinities that define their functional classification. In MCF-7 human breast cancer cell cytosol competitive binding assays, the relative binding affinity (RBA) for ER—where estradiol is defined as 100%—was 2.5% for trans-tamoxifen (Z-isomer) and 0.3% for cis-tamoxifen (E-isomer), representing an approximately 8.3-fold difference in affinity between the therapeutically active antiestrogenic Z-isomer and the estrogenic E-isomer [1]. When extended to the hydroxylated metabolites, the gap is even more pronounced: trans-hydroxytamoxifen (Z-4OHT) had an RBA of 310%, compared to 1.8% for cis-hydroxytamoxifen (E-4OHT), representing an approximately 172-fold difference [1]. In functional assays, cis-tamoxifen (E-isomer) behaved as a weak estrogen agonist—stimulating MCF-7 cell growth and increasing plasminogen activator activity—requiring micromolar concentrations (10⁻⁶ M) to achieve effects comparable to those produced by 10⁻¹⁰ M estradiol, whereas trans-tamoxifen (Z-isomer) suppressed cell growth and acted as an effective estrogen antagonist [1].

Estrogen receptor pharmacology Selective estrogen receptor modulator Tamoxifen impurity profiling

Tamoxifen Citrate Salt vs. Tamoxifen Free Base: Aqueous Solubility Defines Formulation Development Pathway

The citrate salt form of tamoxifen provides a substantial solubility advantage over the free base that directly impacts formulation design and dissolution-limited absorption. Experimental measurements determined the intrinsic aqueous solubility of tamoxifen free base as 24 µg/mL, while tamoxifen citrate exhibited an intrinsic solubility of 329 µg/mL, representing a 13.7-fold increase in aqueous solubility conferred by salt formation [1]. Despite this dramatic solubility difference, pharmacokinetic studies in Sprague-Dawley rats demonstrated that when both forms are formulated with hydroxybutenyl-β-cyclodextrin (HBenBCD), the oral bioavailability of tamoxifen from the citrate salt and the free base did not differ significantly, indicating that the cyclodextrin complexation masks the intrinsic solubility advantage in vivo [1]. However, for in vitro assays, analytical method development, and non-cyclodextrin formulations, the 13.7-fold solubility differential between the base and citrate salt remains a critical parameter for dissolution media selection and stock solution preparation.

Pharmaceutical preformulation Solubility enhancement Oral bioavailability

E-Isomer as a Pharmacopoeial Impurity: USP-Mandated Limit Sets the Quantitative Threshold for Pharmaceutical Quality Control

The United States Pharmacopeia (USP) monograph for Tamoxifen Citrate explicitly defines the E-isomer as a specified impurity with a quantitative limit. The monograph requires that the E-isomer content in tamoxifen citrate drug substance (C₂₆H₂₉NO·C₆H₈O₇) must not exceed 0.3% as determined by a validated HPLC method using a 254-nm detector, a 4-mm × 30-cm L11 column, and a mobile phase consisting of methanol, water, glacial acetic acid, and sodium 1-octanesulfonate [1]. In contrast, the clinical comparator toremifene—a chlorinated tamoxifen analog differing by a single chlorine atom—has a distinct impurity profile with its own degradation products and does not share the same E-isomer impurity specification, meaning toremifene cannot serve as a substitute reference standard for tamoxifen impurity testing [2]. A patent specification further claims that tamoxifen formulations containing no more than 0.006% E-isomer can be achieved through specific synthetic and purification processes, demonstrating that the E-isomer content is a controllable and commercially relevant purity attribute [3].

Pharmaceutical quality control Pharmacopoeial impurity limits HPLC method validation

Tamoxifen vs. Toremifene: Comparable Clinical Efficacy but Divergent Preclinical Safety and Analytical Requirements

Toremifene, a chlorinated triphenylethylene analog differing from tamoxifen by a single chlorine atom, demonstrates comparable clinical efficacy as first-line endocrine therapy for postmenopausal advanced breast cancer. In multicenter comparative trials, objective response rates (complete + partial) were 20–29% for toremifene (60–240 mg/day) versus 19–37.5% for tamoxifen (20–40 mg/day), with similar duration of response, time to disease progression, and median overall survival between the two agents [1]. A meta-analysis indicated that toremifene significantly increased 5-year overall survival compared with tamoxifen (OR = 1.26, 95% CI: 1.04–1.53, P = 0.02) [2]. However, a major preclinical difference exists: chronic high-dose tamoxifen is hepatocarcinogenic in rats, whereas toremifene is not, leading some investigators to consider toremifene a preferable agent for long-term regimens pending clinical confirmation [1]. Critically, toremifene does not require individual CYP2D6 pharmacogenomic testing for therapeutic optimization, unlike tamoxifen, which depends on CYP2D6-mediated bioactivation to endoxifen [3]. Despite these clinical considerations, toremifene cannot substitute for (E)-tamoxifen citrate as an analytical reference standard because the two compounds have entirely distinct chemical structures, impurity profiles, and pharmacopoeial monograph specifications.

Breast cancer endocrine therapy SERM comparative efficacy Drug safety profile

E-Isomer Reference Standard for Chromatographic Method Development and System Suitability Testing

The (E)-tamoxifen isomer serves as an essential reference marker for chromatographic system suitability and method validation in tamoxifen citrate quality control. The USP monograph specifies that the relative retention time of the E-isomer peak to the Z-isomer peak must not exceed 0.93, with a system suitability requirement of RSD ≤ 3.0% across five replicate injections of the standard preparation [1]. An HPLC method for separating E- and Z-tamoxifen isomers achieved a resolution factor of 2.85 and a separation factor of 1.27 using a μ-Bondapak C18 column with an ion-pair mobile phase, confirming that baseline resolution of the two geometric isomers is analytically achievable [2]. A validated stability-indicating HPLC method developed for simultaneous determination of tamoxifen citrate and its E-isomer impurity demonstrated improved resolution and shorter analysis time compared to the official USP and British Pharmacopoeia methods, while utilizing a less aggressive mobile phase (phosphate buffer pH 2.0 with acetonitrile and N,N-dimethyloctylamine as peak shape modifier) that extends column life [3]. These validated chromatographic conditions underscore that procurement of a pure (E)-tamoxifen citrate reference standard is not optional but mandatory for any GMP-compliant quality control laboratory testing tamoxifen citrate drug substance or finished dosage forms.

HPLC method development Impurity profiling Reference standard qualification

E-Isomer Stability and Isomerization Kinetics: Implications for Reference Standard Storage and Handling

The E and Z isomers of tamoxifen exhibit differential stability profiles that have direct consequences for reference standard procurement, storage, and use. Studies on the photostability of Z-tamoxifen demonstrate that exposure to light induces conversion to the E-isomer, establishing that tamoxifen reference standards must be stored in light-resistant containers as specified by the USP monograph [1]. Critically, while the hydroxytamoxifen isomers undergo facile isomeric interconversion under cell culture conditions—cis-hydroxytamoxifen (E-4OHT) isomerizes to trans-hydroxytamoxifen (Z-4OHT) resulting in substantial nuclear ER accumulation of the higher-affinity Z-isomer—the parent tamoxifen isomers (cis and trans) do not undergo metabolism or interconversion in vitro, meaning that (E)-tamoxifen citrate remains stereochemically stable in properly stored analytical solutions [2]. For tamoxifen's active metabolite endoxifen, the Z- to E-isomerization occurs at temperatures above 25 °C in aqueous formulation, with kinetic parameters delineated for quality control purposes, further reinforcing the requirement for temperature-controlled storage and handling of all tamoxifen-related reference standards .

Isomerization kinetics Photostability Reference standard storage

(E)-Tamoxifen Citrate: Evidence-Driven Procurement and Application Scenarios


USP/EP/BP Pharmacopoeial Impurity Testing and Release of Tamoxifen Citrate Drug Substance

Pharmaceutical quality control laboratories performing compendial release testing of tamoxifen citrate active pharmaceutical ingredient (API) require (E)-tamoxifen citrate as a certified reference standard for the E-isomer limit test. The USP monograph mandates that the E-isomer content must not exceed 0.3% of tamoxifen citrate (C₂₆H₂₉NO·C₆H₈O₇) and specifies a validated HPLC method with defined system suitability criteria (RSD ≤ 3.0%, relative retention time of E-isomer to Z-isomer ≤ 0.93) [1]. No alternative SERM or tamoxifen salt form can serve as a substitute for this purpose. Laboratories supporting ANDA or NDA filings for generic tamoxifen products must procure this specific reference standard to demonstrate method specificity, linearity, accuracy, and precision during analytical method validation as required by ICH Q2(R1) guidelines.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

The development and validation of stability-indicating analytical methods for tamoxifen citrate drug substance and tablets requires (E)-tamoxifen citrate as a critical system suitability marker and impurity reference. The validated HPLC method described by Jalonen (1988) achieves selective separation of the E- and Z-isomers with superior resolution, shorter analysis time, and a less aggressive mobile phase (phosphate buffer pH 2.0/acetonitrile with N,N-dimethyloctylamine as peak shape modifier) compared to official USP and BP methods, extending analytical column life [2]. Forced degradation studies conducted per ICH Q1A(R2) guidelines—including photolysis, which is known to convert Z-tamoxifen to the E-isomer—require the E-isomer reference standard to identify and quantify the photodegradation product. The photochemical lability of Z-tamoxifen under light exposure, with conversion to the E-isomer, has been documented and underscores the necessity of light-resistant storage and the availability of an E-isomer marker for peak identification [3].

Pharmacological Differentiation Studies: Estrogenic vs. Antiestrogenic Isomer-Specific Activity

Research laboratories investigating the structure-activity relationships of SERMs or conducting mechanistic studies of estrogen receptor signaling require isomerically pure (E)-tamoxifen citrate to distinguish estrogenic from antiestrogenic biological responses. The data from Katzenellenbogen et al. (1984) demonstrate that cis-tamoxifen (E-isomer) functions as a weak estrogen agonist in MCF-7 cells—stimulating cell growth and plasminogen activator activity at 10⁻⁶ M concentrations—whereas trans-tamoxifen (Z-isomer) acts as an estrogen antagonist, suppressing both cell growth and plasminogen activator activity [4]. Studies employing the E-isomer as a pharmacological tool compound can delineate ER-mediated agonist versus antagonist signaling pathways, particularly relevant given that the E-isomer exhibits over 100-fold lower ER binding affinity compared to the Z-isomer [5]. Such studies are impossible to conduct without access to geometrically pure (E)-tamoxifen citrate.

Process Chemistry Control: Monitoring Synthetic and Purification Efficiency for Low E-Isomer Tamoxifen

Chemical process development laboratories engaged in the synthesis of pharmaceutical-grade tamoxifen citrate require (E)-tamoxifen citrate as a reference marker for monitoring geometric isomer ratio throughout the synthetic pathway and purification steps. A patent specification (WO2004012723A1) describes processes capable of achieving E-isomer content as low as ≤ 0.006% in tamoxifen formulations, substantially below the USP limit of 0.3%, demonstrating that E-isomer content is a controllable process parameter that can be optimized through synthetic route selection and crystallization conditions [6]. The availability of a pure (E)-tamoxifen citrate reference standard enables process chemists to quantify isomer ratio at each synthetic intermediate, validate purification efficiency, and establish process analytical technology (PAT) frameworks for real-time isomer monitoring during large-scale API manufacturing.

Quote Request

Request a Quote for (E)-Tamoxifen citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.